molecular formula C8H10N2O3 B179924 4-Methoxy-2-methyl-5-nitroaniline CAS No. 123343-96-4

4-Methoxy-2-methyl-5-nitroaniline

Cat. No.: B179924
CAS No.: 123343-96-4
M. Wt: 182.18 g/mol
InChI Key: UKOJKBPYZLLFOL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-5-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methyl-5-nitroaniline can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions. One common method involves the nitration of 4-methoxy-2-methylaniline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-methyl-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-methyl-5-nitroaniline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and reactivity. These functional groups also contribute to its distinct physical and chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-methoxy-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOJKBPYZLLFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476938
Record name Benzenamine, 4-methoxy-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123343-96-4
Record name Benzenamine, 4-methoxy-2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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